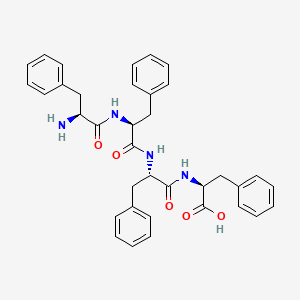

H-Phe-Phe-Phe-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNPEPZWJBIJCK-YDPTYEFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Self-Assembled Tetraphenylalanine: A Technical Guide to the H-Phe-Phe-Phe-Phe-OH Self-Assembly Mechanism

For Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of peptides into well-defined nanostructures is a cornerstone of modern nanotechnology and biomaterials science. Among these, short aromatic peptides have garnered significant attention for their ability to form robust and functional nano-architectures. This technical guide provides an in-depth exploration of the self-assembly mechanism of H-Phe-Phe-Phe-Phe-OH (F4), a tetrapeptide composed of four phenylalanine residues. We will delve into the core principles governing its assembly, quantitative data, detailed experimental methodologies, and the logical framework of its structural formation.

Core Self-Assembly Mechanism: A Symphony of Non-Covalent Interactions

The self-assembly of this compound is a thermodynamically driven process orchestrated by a delicate balance of non-covalent interactions. The primary driving forces are:

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues are the dominant contributors to the self-assembly process. These rings stack on top of each other, creating strong, stabilizing interactions that drive the linear arrangement of the peptides.

-

Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions are crucial for the formation of stable, ordered secondary structures, most notably antiparallel β-sheets, which serve as the fundamental building blocks of the resulting nanostructures.[1][2]

-

Hydrophobic Interactions: The nonpolar nature of the phenylalanine side chains promotes the sequestration of these groups away from water, further stabilizing the assembled structures.

-

Electrostatic Interactions: In its zwitterionic state at neutral pH, the N-terminal amine (NH3+) and C-terminal carboxylate (COO-) groups can engage in head-to-tail electrostatic interactions, contributing to the formation of cyclic or linear peptide arrangements that can then stack to form larger structures.[3]

The interplay of these forces dictates the morphology of the final nanostructures, which can range from nanotubes and nanofibers to complex hydrogel networks.[2][4]

Quantitative Data on Tetraphenylalanine Self-Assembly

The following tables summarize key quantitative parameters related to the self-assembly of this compound and its derivatives. These values are influenced by experimental conditions and any modifications to the peptide terminus.

| Parameter | Value | Peptide Derivative | Conditions | Reference |

| Critical Aggregation Conc. | 43 µM | L6-F4 (PEGylated) | Aqueous solution | |

| Critical Aggregation Conc. | 75 µM | DOTA-L6-F4 (PEGylated with DOTA) | Aqueous solution | |

| Nanotube Internal Diameter | 12 - 16 Å | This compound | Model based on DFT calculations | |

| Nanofiber Diameter | 10 - 40 nm | N-succinylated dehydrotripeptides (related) | Hydrogel matrix | |

| Nanofiber Length | 500 nm - 3 µm | N-succinylated dehydrotripeptides (related) | Hydrogel matrix |

| Spectroscopic Signature | Wavenumber/Wavelength | Structural Interpretation | Technique | Reference |

| Amide I Band (FTIR) | ~1630 cm⁻¹ | Antiparallel β-sheet | FTIR | |

| CD Spectroscopy | Minimum at ~220 nm | β-sheet conformation | CD Spectroscopy |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of self-assembled peptide nanostructures. Below are protocols for key experiments.

Peptide Stock Solution Preparation

A common method to induce self-assembly is through a solvent-switch mechanism.

-

Dissolution: Weigh the lyophilized this compound peptide and dissolve it in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a high concentration (e.g., 10-100 mg/mL). HFIP is a strong hydrogen bond disrupter and helps to ensure the peptide is in a monomeric state.

-

Incubation: Gently vortex or sonicate the solution for a few minutes until the peptide is fully dissolved and the solution is clear.

Induction of Self-Assembly

-

Solvent Switch: To initiate self-assembly, the concentrated HFIP stock solution is diluted with an aqueous buffer (e.g., deionized water, phosphate-buffered saline) to the desired final peptide concentration. The change in solvent polarity triggers the self-assembly process.

-

pH Adjustment (for hydrogels): For hydrogel formation, a pH trigger can be employed. The peptide is suspended in water, and the pH is raised (e.g., with NaOH) to deprotonate the carboxylic acid and dissolve the peptide. Gelation is then induced by lowering the pH (e.g., with HCl or glucono-δ-lactone) to protonate the carboxyl groups, which initiates self-assembly into a fibrillar network.

-

Incubation: The solution is then incubated at a controlled temperature (e.g., room temperature) for a specific period (from minutes to days) to allow the nanostructures to form and equilibrate.

Characterization Techniques

-

Transmission Electron Microscopy (TEM):

-

A small drop of the peptide solution is applied to a carbon-coated copper grid.

-

The excess solution is wicked away with filter paper.

-

For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) is added to the grid for 1-2 minutes and then wicked off.

-

The grid is allowed to air dry completely before imaging.

-

-

Circular Dichroism (CD) Spectroscopy:

-

CD spectra are recorded using a spectropolarimeter in the far-UV region (typically 190-260 nm).

-

A quartz cuvette with a short path length (e.g., 0.1-1 mm) is used.

-

The peptide solution is diluted to a concentration suitable for measurement (typically in the µM range).

-

Spectra of the buffer alone are recorded and subtracted from the peptide spectra for baseline correction.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The peptide solution is cast onto a suitable IR-transparent window (e.g., CaF2) and allowed to dry to form a film.

-

Alternatively, for hydrogels, a small amount of the gel can be placed between two windows.

-

Spectra are recorded, with particular attention to the Amide I region (1600-1700 cm⁻¹) to analyze the secondary structure.

-

Visualizing the Self-Assembly Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual self-assembly mechanism and a typical experimental workflow.

Caption: Conceptual pathway of this compound self-assembly.

Caption: A typical experimental workflow for studying F4 peptide self-assembly.

Signaling Pathways

Currently, there is no scientific literature to suggest that the synthetic peptide this compound is involved in any known biological signaling pathways. Its self-assembly is primarily studied for its material properties and potential applications in nanotechnology and drug delivery, rather than for its interaction with cellular signaling cascades.

Conclusion

The self-assembly of this compound is a robust and versatile process that gives rise to a variety of well-ordered nanostructures. Understanding the fundamental principles that govern this process, from the key non-covalent interactions to the influence of environmental factors, is paramount for harnessing its potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to explore and exploit the remarkable properties of this self-assembling tetrapeptide in the development of novel biomaterials and therapeutic systems.

References

- 1. Self-assembly of PEGylated tetra-phenylalanine derivatives: structural insights from solution and solid state studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soft hydrogels from nanotubes of poly(ethylene oxide)-tetraphenylalanine conjugates prepared by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-Assembly of Tetraphenylalanine Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

synthesis and purification of H-Phe-Phe-Phe-Phe-OH

An In-depth Technical Guide to the Synthesis and Purification of H-Phe-Phe-Phe-Phe-OH

This guide provides a comprehensive technical overview for the synthesis and purification of the tetrapeptide this compound, tailored for researchers, scientists, and professionals in drug development. The methodology focuses on Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard and most efficient method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

SPPS Workflow Diagram

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.

Experimental Protocol: SPPS

This protocol outlines the manual synthesis of the tetrapeptide using Fmoc chemistry.

-

Resin Swelling : Swell Fmoc-Phe-Wang resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel with gentle agitation.

-

First Deprotection : Remove the Fmoc protecting group from the resin-bound phenylalanine by treating the resin with a 20% (v/v) solution of piperidine in DMF.[1][2] Perform this step twice: first for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing : After deprotection, thoroughly wash the resin with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling :

-

For the subsequent three phenylalanine residues, perform the following coupling cycle.

-

In a separate vial, pre-activate Fmoc-Phe-OH (3 eq. relative to resin loading) with a coupling reagent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.[1][3]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[1]

-

Monitor reaction completion with a Kaiser test; a negative result (yellow beads) indicates a complete coupling.

-

-

Iterative Cycles : Repeat the deprotection, washing, and coupling steps for the remaining two phenylalanine residues.

-

Final Deprotection : After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Final Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage from Resin :

-

Treat the dried peptide-resin with a cleavage cocktail. For a simple peptide like this compound, a standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Allow the cleavage reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

-

Isolate the white precipitate by centrifugation, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Data Presentation: SPPS Parameters

| Parameter | Reagent/Condition | Specification |

| Solid Support | Resin | Fmoc-Phe-Wang Resin |

| Amino Acid | Protected Amino Acid | Fmoc-Phe-OH |

| Coupling | Activation Reagents | HBTU/DIPEA |

| Molar Excess (AA:Reagents:Resin) | 3 : 2.9 : 6 : 1 | |

| Coupling Time | 1-2 hours | |

| Deprotection | Reagent | 20% Piperidine in DMF |

| Deprotection Time | 5 min + 15 min | |

| Cleavage | Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O |

| Cleavage Time | 1.5 - 2 hours |

Part 2: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity. The tetra-phenylalanine peptide is highly hydrophobic, which requires careful optimization of the purification method.

RP-HPLC Purification Workflow

Caption: General workflow for the RP-HPLC purification of peptides.

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation : Dissolve the crude peptide. Due to its high hydrophobicity, this compound may require a small amount of an organic solvent like DMSO for initial dissolution before dilution with the HPLC mobile phase.

-

Chromatographic Conditions :

-

Column : A preparative C18 reversed-phase column is recommended.

-

Mobile Phase A : HPLC-grade water with 0.1% TFA.

-

Mobile Phase B : HPLC-grade acetonitrile (ACN) with 0.1% TFA.

-

Gradient : A scouting run using a broad linear gradient (e.g., 5% to 95% B over 30 minutes) is advised to determine the elution point. Subsequently, an optimized, shallower gradient around this point should be used for purification.

-

Detection : Monitor the column effluent using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic phenylalanine side chains).

-

-

Fraction Collection and Lyophilization :

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the final product as a white, fluffy solid.

-

Data Presentation: RP-HPLC Parameters

| Parameter | Specification | Purpose |

| Stationary Phase | Column | Preparative C18 silica-based column |

| Mobile Phase A | Aqueous | 0.1% (v/v) TFA in Water |

| Mobile Phase B | Organic | 0.1% (v/v) TFA in Acetonitrile |

| Elution | Mode | Gradient |

| Detection | Wavelength | 214 nm and 280 nm |

Part 3: Characterization

Final characterization is essential to confirm the identity and purity of the synthesized peptide.

Data Presentation: Characterization

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 595.29 m/z |

| Analytical RP-HPLC | Purity: >95% (single major peak) |

| ¹H NMR | Characteristic peaks corresponding to phenylalanine residues |

References

A Technical Guide to the Solubility of Tetra-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetra-L-phenylalanine, a tetrapeptide composed of four L-phenylalanine residues. Due to the limited availability of specific quantitative solubility data for tetra-L-phenylalanine in publicly accessible literature, this guide focuses on the fundamental principles governing peptide solubility, qualitative solubility profiles in various solvent systems, and standardized experimental protocols for solubility determination. This information is crucial for researchers and professionals engaged in the handling, formulation, and application of phenylalanine-rich peptides.

Factors Influencing the Solubility of Tetra-L-phenylalanine

The solubility of a peptide is a complex interplay of its intrinsic properties and the characteristics of the solvent. For tetra-L-phenylalanine, the following factors are of primary importance:

-

Amino Acid Composition: Phenylalanine is a hydrophobic amino acid due to its nonpolar benzyl side chain. Consequently, peptides with a high proportion of phenylalanine, such as tetra-L-phenylalanine, are expected to have limited solubility in aqueous solutions.[1] The hydrophobicity of the four consecutive phenylalanine residues is a major determinant of its overall solubility profile.

-

Peptide Length: Generally, longer peptides exhibit lower solubility compared to their shorter counterparts.[1][2] This is attributed to an increase in intermolecular interactions and a greater propensity for aggregation.

-

Net Charge and pH: The solubility of a peptide is significantly influenced by the pH of the solution and the peptide's net charge.[1][3] Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge. By adjusting the pH away from the pI, the peptide can be ionized, leading to increased repulsion between molecules and enhanced solubility. The terminal amino and carboxyl groups of tetra-L-phenylalanine will be charged depending on the pH.

-

Secondary Structure and Aggregation: Peptides with a tendency to form ordered secondary structures, such as β-sheets, often exhibit lower solubility due to the formation of stable intermolecular hydrogen bonds, which can lead to aggregation. Phenylalanine-rich sequences are known to self-assemble into various nanostructures.

Qualitative Solubility Profile of Tetra-L-phenylalanine

Based on the principles outlined above, a qualitative solubility profile for tetra-L-phenylalanine can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solutions (e.g., Water, Buffers) | Low | The high hydrophobicity of the four phenylalanine residues will limit solubility in polar aqueous media. Solubility is expected to be lowest at the isoelectric point and can be increased by adjusting the pH to acidic or basic conditions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective in dissolving hydrophobic peptides. They can disrupt the hydrophobic interactions and hydrogen bonding that lead to aggregation. |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Low to Moderate | Short-chain alcohols may offer some solvating power, but the high hydrophobicity of the peptide may still limit solubility. |

| Non-polar Organic Solvents (e.g., Hexane, Chloroform) | Very Low | Due to the presence of the polar peptide backbone, tetra-L-phenylalanine is unlikely to be soluble in non-polar solvents. |

| Strong Acids (e.g., Trifluoroacetic Acid, Formic Acid) | High | Strong acids can protonate the peptide backbone, leading to electrostatic repulsion and increased solubility. However, these solvents can affect peptide integrity and are often used as a last resort for initial solubilization before dilution. |

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is essential for any research or development application. The following are generalized protocols for two common methods.

Turbidimetric Solubility Assay (TSA)

This method provides a rapid determination of a peptide's solubility.

Methodology:

-

Preparation of Peptide Stock Solution: Prepare a high-concentration stock solution of tetra-L-phenylalanine in a solvent in which it is known to be highly soluble (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution into the test solvent (e.g., water, buffer at a specific pH) in a multi-well plate.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

Turbidity Measurement: Measure the turbidity (optical density) of each well using a plate reader at a wavelength where the peptide does not absorb (e.g., 600 nm).

-

Data Analysis: Plot the turbidity against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of the solid tetra-L-phenylalanine to a series of vials containing the different test solvents.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the peptide in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a peptide like tetra-L-phenylalanine.

References

In-depth Technical Guide: The Molecular Structure and Properties of H-Phe-Phe-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Phe-Phe-Phe-OH, also known as tetra-L-phenylalanine, is a tetrapeptide composed of four L-phenylalanine residues linked by peptide bonds. This molecule is of significant interest to researchers in various fields, including materials science and drug development, due to its capacity for self-assembly into well-defined nanostructures.[1] The inherent hydrophobicity of the phenylalanine residues drives the formation of these assemblies through π-π stacking interactions between the aromatic side chains, leading to the formation of stable β-sheet structures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, along with insights into its potential biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular structure consists of a peptide backbone with four pendant benzyl groups, contributing to its aromatic and hydrophobic nature.

| Property | Value | Reference |

| Molecular Formula | C36H38N4O5 | [1] |

| Molecular Weight | 606.71 g/mol | [1] |

| Appearance | White powder (presumed) | General peptide characteristics |

| Solubility | Poor in water, soluble in some organic solvents | Inferred from structure |

Visualizing the Molecular Structure

The basic chemical structure of this compound can be represented as a linear chain of four phenylalanine amino acids.

Caption: Linear representation of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of a defined sequence. The following is a generalized protocol adaptable for the synthesis of this compound, based on established Fmoc/tBu chemistry.

Materials:

-

Fmoc-Phe-OH

-

Rink Amide resin (or similar, depending on desired C-terminus)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-Phe-OH residue using coupling reagents (HBTU/HOBt) and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent three phenylalanine residues.

-

Final Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Caption: Experimental workflow for SPPS of this compound.

Characterization Techniques

The structural and biophysical properties of this compound and its self-assembled structures can be investigated using a variety of analytical techniques.

| Technique | Information Obtained |

| Circular Dichroism (CD) Spectroscopy | Secondary structure information (e.g., β-sheet formation). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding and secondary structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and dynamics in solution. |

| Dynamic Light Scattering (DLS) | Size and aggregation state of self-assembled nanostructures. |

| Wide-Angle X-ray Scattering (WAXS) | Information on the molecular packing and crystalline order. |

| Small-Angle X-ray Scattering (SAXS) | Size and shape of nanostructures in solution. |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. |

Spectroscopic Data (Reference)

L-Phenylalanine 1H NMR Chemical Shifts (in D2O):

-

Aromatic protons (C6H5): ~7.33-7.43 ppm (multiplet)

-

α-proton (CαH): ~3.99 ppm (triplet)

-

β-protons (CβH2): ~3.13-3.29 ppm (multiplet)

L-Phenylalanine 13C NMR Chemical Shifts (in D2O):

-

Carbonyl carbon (C=O): ~175 ppm

-

Aromatic carbons (C6H5): ~128-138 ppm

-

α-carbon (Cα): ~57 ppm

-

β-carbon (Cβ): ~39 ppm

Mass Spectrometry of L-Phenylalanine (Electron Ionization): The mass spectrum of L-phenylalanine shows a molecular ion peak at m/z 165. Common fragments include the loss of the carboxyl group (m/z 120) and the benzyl group (m/z 91).[2] The fragmentation of the tetrapeptide would be significantly more complex, involving cleavages along the peptide backbone (b and y ions) and potential side-chain fragmentations.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, research on L-phenylalanine and other phenylalanine-containing peptides provides some insights into its potential roles.

L-phenylalanine itself can influence cellular signaling. For instance, in bovine mammary epithelial cells, phenylalanine has been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: Phenylalanine-induced LAT1-mTOR signaling pathway.

Furthermore, derivatives of phenylalanine dipeptides have been investigated for their anti-cancer properties. For example, a novel L-phenylalanine dipeptide was found to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9. While these findings are not directly applicable to this compound, they suggest that phenylalanine-containing peptides can have significant biological effects.

Studies on the cytotoxicity of phenylalanine have shown that high concentrations can inhibit cell growth and protein synthesis. The self-assembly of L-phenylalanine into fibrillar structures has been linked to toxicity in the context of phenylketonuria. The potential cytotoxicity of this compound and its self-assembled nanostructures would need to be evaluated for any biomedical applications.

Conclusion

This compound is a tetrapeptide with a strong propensity for self-assembly into ordered nanostructures. While detailed structural and biological data for this specific molecule are limited in publicly accessible resources, this guide provides a foundational understanding based on the known properties of its constituent amino acid and related peptides. The provided experimental protocols offer a starting point for its synthesis and characterization. Further research is warranted to fully elucidate the structure-property relationships and biological activities of this compound, which may open avenues for its application in materials science and drug development.

References

A Technical Guide to the Driving Forces of Tetra-L-phenylalanine Aggregation

Abstract: The self-assembly of peptides into ordered nanostructures is a phenomenon of significant interest in materials science, nanotechnology, and medicine. Tetra-L-phenylalanine (L-Phe)4, a peptide composed of four phenylalanine residues, serves as a fundamental model for studying the principles of peptide aggregation due to its propensity to form well-defined structures such as nanotubes and fibrils.[1][2] Understanding the intricate network of non-covalent interactions that govern this process is critical for designing novel biomaterials and for developing therapeutic strategies against diseases linked to peptide aggregation. This technical guide provides an in-depth exploration of the primary driving forces behind (L-Phe)4 aggregation, details key experimental protocols for its characterization, and presents a logical model of the assembly pathway.

Core Driving Forces of (L-Phe)4 Self-Assembly

The spontaneous organization of (L-Phe)4 monomers into supramolecular structures is governed by a synergistic interplay of several non-covalent interactions.[3] These forces dictate the kinetics, thermodynamics, and morphology of the final aggregates.[4][5]

Hydrophobic Interactions

Hydrophobic interactions are a primary catalyst for the aggregation of phenylalanine-rich peptides. The aromatic side chains of phenylalanine are nonpolar and exhibit low solubility in aqueous environments. To minimize their exposure to water, these hydrophobic groups preferentially associate with each other, driving the initial collapse and assembly of peptide monomers. Studies have shown that increasing temperature and ionic strength, which typically enhance hydrophobic interactions, promote the formation of higher-order (L-Phe)4 assemblies.

π-π Stacking

A specific and crucial subset of hydrophobic interactions in aromatic systems is π-π stacking. The electron-rich π-orbitals of the phenylalanine aromatic rings interact favorably, leading to ordered stacking arrangements that significantly stabilize the aggregate structure. These interactions can occur in several geometries, most commonly face-to-face or edge-to-face, and are a directional force contributing to the ordered growth of assemblies. Raman spectroscopy has been used to demonstrate a distinct downshift in the -C=C- ring mode upon aggregation of phenylalanine-containing peptides, which is indicative of π-stacking.

Caption: Key π-π stacking arrangements in phenylalanine aggregates.

Hydrogen Bonding

Hydrogen bonds are fundamental to the formation of stable, ordered secondary structures within peptide aggregates. In (L-Phe)4 assemblies, hydrogen bonds form between the amide hydrogen (-NH) and carbonyl oxygen (-C=O) of the peptide backbones. This network of interactions leads to the formation of β-sheets, which are a hallmark of amyloid-like fibrils. Studies on PEGylated (L-Phe)4 derivatives confirm an antiparallel β-sheet organization within the resulting fibers. For unprotected (L-Phe)4, head-to-tail hydrogen bonds between the terminal NH3+ and -COO- groups can also define the structure.

Caption: Hydrogen bond network in an antiparallel β-sheet.

Electrostatic Interactions

Electrostatic forces, particularly between the charged termini of the zwitterionic (L-Phe)4 peptide (–NH3+ and –COO−), play a significant role in directing self-assembly. These interactions are highly sensitive to pH. At neutral pH, the zwitterionic state facilitates fibril formation. However, at extreme pH values (e.g., pH 1.5 or 12.2), the peptide becomes predominantly cationic or anionic, respectively. This introduces intermolecular electrostatic repulsion that hinders the formation of ordered fibrils and instead promotes the formation of amorphous aggregates or flakes.

Experimental Methodologies for Characterizing Aggregation

A multi-technique approach is essential for a comprehensive understanding of the (L-Phe)4 aggregation process.

Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect and quantify the formation of amyloid-like fibrils characterized by cross-β-sheet structures.

Methodology:

-

Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., PBS). Prepare (L-Phe)4 solutions at various concentrations.

-

Incubation: Mix the peptide solution with a working concentration of ThT.

-

Measurement: Monitor the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Analysis: An increase in fluorescence intensity indicates the formation of β-sheet-rich aggregates.

Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.

Protocol: Dynamic Light Scattering (DLS)

DLS is used to monitor the growth of aggregates by measuring changes in the hydrodynamic radius (particle size) over time.

Methodology:

-

Sample Preparation: Prepare a dust-free solution of (L-Phe)4 in a filtered buffer at the desired concentration.

-

Measurement: Place the sample in a DLS instrument. A laser illuminates the sample, and the scattered light fluctuations are measured by a detector.

-

Data Acquisition: Record measurements at regular time intervals to track the aggregation kinetics.

-

Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the diffusion coefficient of the particles to their size distribution.

Caption: Workflow for Dynamic Light Scattering (DLS) analysis.

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution, particularly the transition from a random coil to a β-sheet conformation during aggregation.

Methodology:

-

Sample Preparation: Prepare (L-Phe)4 solutions in a suitable, non-absorbing buffer (e.g., phosphate buffer).

-

Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Scan the sample using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Data Acquisition: Record spectra at different time points or under different conditions (e.g., temperature).

-

Analysis: A characteristic negative peak around 218 nm is indicative of β-sheet structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.

Caption: Workflow for Circular Dichroism (CD) spectroscopy.

Quantitative Analysis of (L-Phe)4 Aggregation

Quantitative data provides critical insight into the thermodynamics and concentration dependence of the aggregation process.

Table 1: Critical Aggregation Concentrations (CAC) of (L-Phe)4 Derivatives

| Peptide Derivative | Critical Aggregation Concentration (μM) | Technique | Reference |

| L6-F4 | 43 | DLS, NMR | |

| DOTA-L6-F4 | 75 | DLS, NMR |

L6 is a PEG-based linker; DOTA is a chelating agent. The presence of the bulkier DOTA group slightly increases the concentration required for aggregation.

Table 2: Influence of Environmental Factors on Phenylalanine Aggregation

| Factor | Effect on Aggregation | Primary Driving Force Affected | Reference |

| Increasing Temperature | Promotes formation of higher-order assemblies | Hydrophobic Interactions | |

| Increasing Ionic Strength | Promotes formation of higher-order assemblies | Hydrophobic Interactions | |

| Acidic pH (e.g., 1.5) | Inhibits fibril formation; promotes flakes | Electrostatic Interactions (Repulsion) | |

| Alkaline pH (e.g., 12.2) | Inhibits fibril formation; promotes flakes | Electrostatic Interactions (Repulsion) |

Logical Model of the Aggregation Pathway

The self-assembly of (L-Phe)4 is a hierarchical process that begins with soluble monomers and culminates in the formation of stable, macroscopic structures.

Caption: Hierarchical pathway of tetra-L-phenylalanine aggregation.

This process begins with a lag phase, where hydrophobic collapse and π-π stacking drive the formation of unstable, soluble oligomers from monomers. Subsequently, a nucleation event occurs, involving a structural rearrangement to form more ordered protofibrils stabilized by the formation of a hydrogen-bonding network (β-sheets). These nuclei then act as templates for rapid elongation via the addition of further monomers, leading to the growth of mature fibrils or nanotubes.

Conclusion

The aggregation of tetra-L-phenylalanine is a complex, multi-step process orchestrated by a delicate balance of non-covalent forces. Hydrophobic interactions and π-π stacking initiate the assembly by bringing monomers into close proximity. Subsequently, the formation of extensive hydrogen-bond networks locks the peptides into stable β-sheet conformations, while electrostatic interactions modulate the overall morphology of the final structures. A thorough understanding of these fundamental driving forces, verified through robust experimental methodologies, is paramount for the rational design of peptide-based nanomaterials and for advancing our comprehension of amyloid-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-Assembly of Tetraphenylalanine Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules - figshare - Figshare [figshare.com]

- 5. The physical chemistry of the amyloid phenomenon: thermodynamics and kinetics of filamentous protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Self-Assembling Tetrapeptides: From Core Principles to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling tetrapeptides, short chains of four amino acids, are emerging as a powerful class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their inherent biocompatibility, biodegradability, and the precision with which they can be designed to form specific nanostructures make them highly attractive for a range of biomedical applications. This technical guide provides a comprehensive overview of the core principles governing tetrapeptide self-assembly, detailed experimental methodologies, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

The spontaneous organization of these peptides is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. This intricate interplay of forces allows tetrapeptides to form a variety of well-defined nanostructures, such as nanofibers, nanotubes, nanospheres, and hydrogels.[1][2] These structures can serve as scaffolds for three-dimensional cell culture, mimicking the native extracellular matrix, or as depots for the controlled release of therapeutic agents.[3][4]

Core Principles of Tetrapeptide Self-Assembly

The primary sequence of the tetrapeptide is the most critical factor dictating its self-assembly behavior and the resulting morphology of the nanostructure.[5] By carefully selecting the amino acid residues, researchers can program the peptide to adopt specific secondary structures, which then guide the formation of higher-order assemblies.

Key Drivers of Self-Assembly:

-

Hydrophobic Interactions: The tendency of nonpolar side chains to minimize contact with water is a major driving force, often leading to the formation of a hydrophobic core in the assembled nanostructure.

-

Hydrogen Bonding: The formation of hydrogen bonds between the peptide backbones is crucial for the formation of stable, ordered structures like β-sheets, which are a common motif in self-assembling peptide systems.

-

Electrostatic Interactions: The attraction or repulsion between charged amino acid residues can significantly influence the self-assembly process and the stability of the resulting nanostructures.

-

π-π Stacking: Aromatic residues, such as phenylalanine and tyrosine, can engage in π-π stacking interactions, which contribute to the stability and order of the assembled structures.

The self-assembly process is also highly sensitive to environmental conditions such as pH, temperature, ionic strength, and peptide concentration. These parameters can be modulated to control the initiation, kinetics, and outcome of the self-assembly process, allowing for the creation of "smart" biomaterials that respond to specific physiological cues.

Quantitative Data on Self-Assembling Tetrapeptides

The ability to quantify the properties of self-assembling tetrapeptide systems is crucial for their rational design and application. The following tables summarize key quantitative data reported in the literature for various tetrapeptide systems.

Table 1: Mechanical Properties of Tetrapeptide Hydrogels

| Tetrapeptide Sequence | Concentration (mg/mL) | Storage Modulus (G') (Pa) | Reference |

| IVFK | 4 | ~1,000 | |

| IVFK | 8 | ~10,000 | |

| IVZK | 3 | ~10,000 | |

| IVZK | 8 | ~100,000 |

Table 2: Drug Release from Peptide-Based Hydrogels

| Peptide System | Drug | Loading Concentration | Cumulative Release (%) after 72h | Reference |

| Fmoc-FF/(FY)3 (1/1 v/v) | Doxorubicin | 0.440 (DLC) | ~28 | |

| Fmoc-FF/(FY)3 (2/1 v/v) | Doxorubicin | 0.440 (DLC) | ~16 | |

| FOK Hydrogel (20 mg/mL) | Doxorubicin | 1 mg/mL | ~20 (at pH 7.4) | |

| FOK Hydrogel (30 mg/mL) | Doxorubicin | 1 mg/mL | ~20 (at pH 7.4) | |

| FEFKFEFK (F8) | Doxorubicin | 240 µM | ~30 | |

| KFEFKFEFKK (KF8K) | Doxorubicin | 240 µM | ~30 |

Note: While some systems in this table utilize peptides longer than tetrapeptides, the data provides valuable insights into the principles of drug release from self-assembled peptide hydrogels.

Table 3: Binding Affinity of RGD-Containing Peptides to Integrins

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSPK | αvβ3 | 12.2 | |

| RGD | αvβ3 | 89 | |

| RGD-4C | αvβ3 | 8.3 | |

| RGD-4C | αvβ5 | 46 | |

| RGD-10 | αvβ3 | ~8.3 | |

| RGD-10 | αvβ5 | 102 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, self-assembly, and characterization of tetrapeptides, as well as their application in drug delivery.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides

This protocol outlines the manual synthesis of a tetrapeptide using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin substitution), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for the remaining three amino acids in the desired sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 95:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Protocol 2: Self-Assembly of IVFK Tetrapeptide into a Hydrogel

This protocol describes the preparation of a hydrogel from the self-assembling tetrapeptide IVFK.

Materials:

-

Lyophilized IVFK peptide powder

-

Milli-Q water

-

10x Phosphate-Buffered Saline (PBS)

-

Vortex mixer

-

Sterile vials

Procedure:

-

Peptide Solution Preparation: Dissolve the lyophilized IVFK peptide powder in Milli-Q water to achieve the desired final concentration (e.g., 5 mg/mL). Vortex the solution for 2-3 seconds to ensure complete dissolution.

-

Initiation of Self-Assembly: Add 0.1 mL of 10x PBS to the peptide solution. The pH of the solution will shift to approximately 7.6.

-

Hydrogel Formation: Gently vortex the vial for 2-3 seconds to ensure homogeneous distribution of the buffer. Let the vial stand undisturbed at room temperature.

-

Verification of Gelation: Gelation can be confirmed by the vial inversion method, where a stable hydrogel will not flow upon inversion of the vial.

Protocol 3: Loading of Doxorubicin into a Tetrapeptide Hydrogel

This protocol details a method for encapsulating the small molecule drug doxorubicin (DOX) within a self-assembling peptide hydrogel.

Materials:

-

Lyophilized tetrapeptide powder

-

Doxorubicin hydrochloride

-

Doubly distilled water (ddH₂O)

-

0.5 M NaOH solution

-

Sonicator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Drug Solution Preparation: Prepare a stock solution of doxorubicin in ddH₂O (e.g., 200 µg/mL).

-

Peptide Suspension: Suspend the required amount of tetrapeptide powder in the doxorubicin solution to achieve the desired final peptide and drug concentrations.

-

Dissolution: Sonicate and vortex the suspension until the peptide is fully dissolved.

-

Triggering Gelation: Adjust the pH of the solution to the desired range for gelation (e.g., 5.0-5.7) by the stepwise addition of 0.5 M NaOH solution. Vortex after each addition to ensure homogeneity.

-

Final Volume Adjustment: Adjust the final volume with ddH₂O.

-

Homogenization: Vortex the sample thoroughly. If air bubbles are present, centrifuge the sample gently to remove them.

-

Gel Maturation: Store the drug-loaded hydrogel at 4°C overnight before use.

Protocol 4: In Vitro Drug Release Assay

This protocol describes a method to measure the release of an encapsulated drug from a tetrapeptide hydrogel.

Materials:

-

Drug-loaded hydrogel

-

Release buffer (e.g., PBS or serum-containing media)

-

Spectrophotometer (or other appropriate analytical instrument for drug quantification)

-

Incubator

Procedure:

-

Hydrogel Preparation: Prepare the drug-loaded hydrogel in a suitable container (e.g., a vial or a well of a multi-well plate).

-

Addition of Release Buffer: Carefully add a known volume of the release buffer on top of the hydrogel.

-

Incubation: Incubate the samples at 37°C.

-

Sampling: At predetermined time points, gently mix the release buffer and collect an aliquot for analysis.

-

Buffer Replacement: After each sampling, replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.

-

Drug Quantification: Determine the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for doxorubicin at 485 nm).

-

Data Analysis: Calculate the cumulative amount of drug released over time and express it as a percentage of the initial drug loading.

Protocol 5: Transmission Electron Microscopy (TEM) Sample Preparation for Nanofiber Imaging

This protocol outlines a common method for preparing self-assembled peptide nanofibers for TEM imaging.

Materials:

-

Peptide solution capable of forming nanofibers

-

TEM grids (e.g., carbon-coated Formvar grids)

-

Uranyl acetate solution (e.g., 1-2% in water) for negative staining

-

Filter paper

-

Tweezers

Procedure:

-

Sample Deposition: Place a drop of the peptide solution onto a piece of Parafilm.

-

Grid Incubation: Using tweezers, place a TEM grid, film side down, onto the drop of the peptide solution and let it sit for approximately 30-60 seconds.

-

Blotting: Carefully remove the grid with tweezers and wick away the excess solution by touching the edge of the grid with a piece of filter paper.

-

Washing (Optional): Place the grid on a drop of deionized water for a few seconds to wash away any salts or buffer components that may interfere with imaging, then blot again.

-

Negative Staining: Place the grid onto a drop of the uranyl acetate solution for 10-30 seconds.

-

Final Blotting and Drying: Remove the grid and carefully blot away the excess staining solution. Allow the grid to air dry completely before imaging.

-

Imaging: Examine the grid using a transmission electron microscope.

Signaling Pathways and Logical Relationships

Self-assembling tetrapeptides can be functionalized with bioactive motifs to interact with specific cellular receptors and modulate signaling pathways. This section provides diagrams of key signaling pathways that can be targeted by these advanced biomaterials.

Integrin-Mediated Signaling Pathway

Many self-assembling peptides are functionalized with the RGD (Arginine-Glycine-Aspartic acid) sequence, which is a well-known ligand for integrin receptors on the cell surface. Binding of RGD-functionalized nanofibers to integrins can trigger downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.

EGFR Dimerization Inhibition

Self-assembling peptides can also be designed to interfere with protein-protein interactions, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR dimerization is a promising strategy in cancer therapy as it blocks the activation of downstream signaling pathways that promote tumor growth and survival.

Conclusion

Self-assembling tetrapeptides represent a versatile and powerful platform for the development of advanced biomaterials. Their tunable properties, biocompatibility, and capacity for functionalization make them ideal candidates for a wide range of applications in drug delivery and regenerative medicine. This technical guide has provided a foundational understanding of the principles governing their self-assembly, along with practical experimental protocols and key quantitative data. By leveraging this knowledge, researchers and drug development professionals can further innovate and engineer novel tetrapeptide-based systems to address pressing challenges in healthcare. The continued exploration of sequence-structure-function relationships will undoubtedly unlock the full potential of these remarkable molecules.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Receptor Dimerization as a Novel Negative Feedback Mechanism of EGFR Signaling | PLOS One [journals.plos.org]

- 3. biochem.wustl.edu [biochem.wustl.edu]

- 4. Mechanisms for kinase-mediated dimerization of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Receptor Dimerization as a Novel Negative Feedback Mechanism of EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Core: A Technical Guide to π-π Stacking Interactions in Tetra-L-phenylalanine Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the pivotal role of π-π stacking interactions in the self-assembly of tetra-L-phenylalanine (FFFF). While direct quantitative structural data for unmodified tetra-L-phenylalanine is limited in the current literature, this document synthesizes findings from studies on closely related phenylalanine oligopeptides and their derivatives to provide a comprehensive overview for researchers in materials science and drug development. The self-assembly of these peptides into ordered nanostructures is a critical area of study, with implications for biomaterials, drug delivery, and understanding amyloidogenic diseases.

The Central Role of π-π Stacking in Supramolecular Assembly

The self-assembly of peptides containing aromatic residues is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions.[1] Among these, π-π stacking—the attractive, non-covalent interaction between aromatic rings—is a primary driving force for many peptides containing phenylalanine.[1][2] This interaction provides both the necessary energy and the directionality for the ordered growth of supramolecular structures.[1] In aqueous solutions, where peptides with aromatic groups often have poor solubility, π-π stacking contributes significantly to the stability of the resulting self-assembled architectures.[1] The process often involves the formation of β-sheet structures, which are then stabilized by the stacking of the phenyl rings.

Quantitative Analysis of Self-Assembly Driven by π-π Interactions

Quantitative data on the self-assembly process provides crucial parameters for designing and controlling the formation of peptide-based nanomaterials. The following tables summarize key quantitative findings from studies on tetra-L-phenylalanine derivatives and shorter phenylalanine oligopeptides.

Table 1: Critical Aggregation Concentrations (CAC)

The critical aggregation concentration is the minimum concentration at which peptide monomers begin to self-assemble into larger structures. This value is a key indicator of the stability of the monomeric form versus the aggregated state.

| Compound | Critical Aggregation Concentration (CAC) | Method |

| PEGylated tetra-phenylalanine (L6-F4) | 43 μM | Not specified in source |

| DOTA-L6-F4 | 75 μM | Not specified in source |

| FFFF-PEG5000 | 0.095 wt% | Pyrene Fluorescence Assay |

Data sourced from references.

Table 2: Spectroscopic and Structural Parameters of Assembled Structures

Spectroscopic and scattering techniques provide quantitative information about the secondary structure and morphology of the self-assembled peptides.

| Peptide | Technique | Observation | Quantitative Value |

| Tri-phenylalanine (FFF) | FTIR Spectroscopy | Amide I peak indicating β-sheet | 1630 cm⁻¹ |

| Dipeptide Derivative | WAXS | Crystal plane distance | 4.6 Å |

| PEGylated tetra-phenylalanine (L6-F4) | CD Spectroscopy | Maxima from aromatic side-chain stacking | 205 nm and 220 nm |

Data sourced from references.

Table 3: Computational and Geometric Parameters of π-π Interactions

Computational studies and crystal structures of related compounds offer insights into the preferred geometries and interaction energies of π-π stacking.

| System | Method | Interaction Type | Finding |

| Di- and Tri-phenylalanine | Molecular Dynamics | Aromatic side-chain contacts | Predominantly "T-shaped" |

| Phenylalanine-Anion Pairs in Proteins | In Silico Energy Calculation | Edgewise anion-π interaction | Stabilizing energy of -2 to -7.3 kcal/mol |

Data sourced from references.

Visualizing the Process: From Monomer to Nanostructure

The following diagrams illustrate the conceptual workflow for investigating π-π stacking interactions and the proposed mechanism of self-assembly.

Detailed Experimental Protocols

The following section outlines generalized methodologies for key experiments used to characterize the self-assembly and π-π stacking of tetra-L-phenylalanine. These protocols are synthesized from literature on phenylalanine-containing peptides.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptide assemblies (e.g., β-sheet, random coil).

-

Sample Preparation: Prepare solutions of tetra-L-phenylalanine in an appropriate solvent (e.g., deionized water, phosphate buffer) at various concentrations, both below and above the expected CAC. For peptides with low aqueous solubility, initial dissolution in a solvent like hexafluoroisopropanol (HFIP) followed by dilution in water is a common strategy.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Scan the samples in a quartz cuvette with a short path length (e.g., 0.1 mm or 1.0 mm) to minimize solvent absorption in the far-UV region.

-

Record spectra from approximately 190 nm to 280 nm.

-

Set the bandwidth to 1 nm and the resolution to 0.1 nm.

-

Acquire data at a controlled temperature (e.g., 25 °C).

-

-

Data Analysis: A minimum around 218-220 nm is indicative of β-sheet formation. Maxima around 205 and 220 nm can be attributed to the stacking of aromatic side-chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of β-sheet structures through analysis of the amide I band.

-

Sample Preparation: Prepare samples as for CD spectroscopy. For hydrogel samples, a small amount can be placed directly onto the ATR crystal. For solutions, a drop can be dried on the crystal.

-

Instrumentation: Use an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for ease of use with liquid or gel samples.

-

Data Acquisition:

-

Collect spectra in the range of approximately 1500-1800 cm⁻¹ to observe the amide I region.

-

Set the spectral resolution to 1-2 cm⁻¹.

-

Accumulate a sufficient number of scans (e.g., 45-200) to achieve a good signal-to-noise ratio.

-

-

Data Analysis: A peak in the amide I region around 1630 cm⁻¹ is characteristic of intermolecular β-sheet structures. A peak around 1680 cm⁻¹ can suggest an antiparallel β-sheet organization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the proximity and interactions of the aromatic rings, providing evidence of π-π stacking.

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O with a suitable buffer) at various concentrations.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution.

-

Data Acquisition:

-

1D ¹H NMR: Acquire spectra at different concentrations. An upfield shift of the aromatic proton signals with increasing concentration suggests shielding due to π-π stacking.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of covalent bonds. Cross-peaks between aromatic protons on different peptide molecules are direct evidence of intermolecular stacking.

-

DOSY (Diffusion-Ordered Spectroscopy): This technique measures the diffusion coefficient of molecules. A decrease in the diffusion coefficient at higher concentrations indicates the formation of larger aggregates.

-

-

Data Analysis: Analyze chemical shift changes, the presence of intermolecular NOE cross-peaks, and changes in diffusion coefficients to build a comprehensive picture of the aggregation process driven by π-π interactions.

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)

Objective: To characterize the overall shape and size of the self-assembled nanostructures (SAXS) and the molecular packing within them (WAXS).

-

Sample Preparation: Samples (solutions or hydrogels) are loaded into a sample holder, typically a thin-walled quartz capillary.

-

Instrumentation: A dedicated SAXS/WAXS instrument, often at a synchrotron source for high flux, is used.

-

Data Acquisition:

-

X-rays are passed through the sample, and the scattered radiation is collected on a 2D detector.

-

The scattering pattern is recorded over a range of scattering angles (or q-vectors). SAXS covers the low-q range (larger structures), while WAXS covers the high-q range (molecular-level distances).

-

-

Data Analysis:

-

SAXS: The data can be modeled to determine the shape (e.g., cylindrical, lamellar) and dimensions (e.g., fiber radius) of the nanostructures.

-

WAXS: The positions of peaks in the WAXS pattern correspond to characteristic repeating distances in the structure. A peak at ~4.7 Å is typical for the inter-strand distance in a β-sheet, while a peak around 10 Å can correspond to the inter-sheet distance, which is influenced by the stacking of the phenylalanine side chains.

-

Conclusion and Future Directions

The self-assembly of tetra-L-phenylalanine, driven significantly by π-π stacking interactions, leads to the formation of well-ordered nanostructures with potential applications in biomedicine and materials science. While a complete quantitative picture of the unmodified tetrapeptide remains an area for active research, the methodologies and data from related systems presented in this guide provide a robust framework for investigation. Future work should focus on obtaining high-resolution crystal structures or detailed computational models of unmodified tetra-L-phenylalanine to precisely define the geometry and energetics of its π-π stacking interactions. Such data will be invaluable for the rational design of novel peptide-based biomaterials with tailored properties.

References

Initial Characterization of Tetra-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-L-phenylalanine (FFFF) is a homooligopeptide composed of four L-phenylalanine residues. As an aromatic-rich peptide, it possesses a strong propensity for self-assembly into various nanostructures, driven primarily by π-stacking interactions between the phenyl rings of the constituent amino acids. This technical guide provides a comprehensive overview of the initial characterization of tetra-L-phenylalanine, including its physicochemical properties, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and a proposed workflow for its initial biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this peptide in materials science and drug development.

Physicochemical Properties

The precise experimental determination of all physicochemical properties of tetra-L-phenylalanine is not extensively documented in publicly available literature. However, based on the properties of L-phenylalanine and general principles of peptide chemistry, the following characteristics can be summarized.

| Property | Value (Estimated for Tetra-L-phenylalanine) | Value (L-phenylalanine) |

| Molecular Formula | C36H38N4O5 | C9H11NO2[1][2] |

| Molecular Weight | 606.71 g/mol | 165.19 g/mol [1][2] |

| Appearance | White to off-white powder | White crystalline powder[1] |

| Melting Point | Decomposes at high temperatures | ~283 °C (decomposes) |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and HFIP | Soluble in water (26.9 g/L at 25 °C); slightly soluble in ethanol |

| UV-Vis Absorption (λmax) | ~258 nm | ~258 nm in water |

| Critical Aggregation Concentration (CAC) | Micromolar range (e.g., 43 µM for a PEGylated derivative) | Not applicable |

Synthesis of Tetra-L-phenylalanine

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like tetra-L-phenylalanine. The following is a detailed protocol based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-L-Phe-Wang resin (or other suitable resin)

-

Fmoc-L-phenylalanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (repeated for each of the remaining three phenylalanine residues):

-

In a separate vial, dissolve Fmoc-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: After the coupling of the last phenylalanine residue, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized tetra-L-phenylalanine using mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

Caption: Solid-phase peptide synthesis workflow for tetra-L-phenylalanine.

Spectroscopic Characterization

| Technique | Expected Observations for Tetra-L-phenylalanine |

| 1H NMR | Aromatic protons: ~7.2-7.4 ppm (multiplet); α-protons: ~4.0-4.5 ppm (multiplet); β-protons: ~2.8-3.2 ppm (multiplet). The exact chemical shifts for L-phenylalanine are around 7.33-7.43 ppm for aromatic protons, 3.99 ppm for the α-proton, and 3.13-3.29 ppm for the β-protons. |

| 13C NMR | Aromatic carbons: ~127-138 ppm; α-carbons: ~55-58 ppm; β-carbons: ~38-40 ppm; Carbonyl carbons: ~172-175 ppm. For L-phenylalanine, representative shifts are observed for the aromatic carbons (127-137 ppm), the α-carbon (~58 ppm), the β-carbon (~39 ppm), and the carbonyl carbon (~176 ppm). |

| FTIR | Amide I band (C=O stretch): ~1630-1650 cm-1; Amide II band (N-H bend): ~1520-1540 cm-1; Aromatic C-H stretch: ~3030-3080 cm-1; N-H stretch: ~3300 cm-1. For L-phenylalanine, characteristic peaks include N-H stretching (3034-3068 cm-1), C=O stretching of the carboxylate group (around 1587 cm-1), and NH3+ deformation vibrations (1525 and 1608 cm-1). |

| UV-Vis | Aromatic absorbance with a maximum (λmax) around 258 nm, characteristic of the phenylalanine chromophore. |

Initial Biological Characterization: A Proposed Workflow

While no specific biological activity for tetra-L-phenylalanine has been extensively reported, the known roles of its constituent amino acid, L-phenylalanine, can guide initial investigations. L-phenylalanine is a precursor to neurotransmitters and has been shown to interact with various cellular signaling pathways, including insulin signaling and the calcium-sensing receptor. It has also been observed to form cytotoxic fibrillar assemblies at high concentrations. The following experimental workflow is proposed for a preliminary assessment of the biological effects of tetra-L-phenylalanine.

Experimental Protocols

a) Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Prepare a stock solution of tetra-L-phenylalanine in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to various concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the peptide solutions and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

b) Signaling Pathway Analysis (Western Blot for key pathway proteins):

-

Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat the cells with a non-toxic concentration of tetra-L-phenylalanine (determined from the cytotoxicity assay) for various time points (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, and key components of the insulin signaling pathway like IRβ).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of tetra-L-phenylalanine on the phosphorylation status and expression levels of the target proteins.

Biological Characterization Workflow Diagram

Caption: Proposed workflow for the initial biological characterization of tetra-L-phenylalanine.

Potential Signaling Pathways for Investigation

Based on the known biological activities of L-phenylalanine, several signaling pathways are of interest for initial investigation upon treatment with tetra-L-phenylalanine.

Insulin Signaling Pathway

L-phenylalanine has been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ). It is plausible that tetra-L-phenylalanine could have similar or altered effects on this pathway.

Caption: Hypothesized interaction of tetra-L-phenylalanine with the insulin signaling pathway.

Calcium-Sensing Receptor (CaSR) Pathway

L-phenylalanine is an agonist of the calcium-sensing receptor (CaSR), which is involved in regulating gut hormone release and food intake. Investigating whether tetra-L-phenylalanine also activates this G-protein coupled receptor could reveal potential metabolic effects.

Caption: Potential activation of the CaSR signaling pathway by tetra-L-phenylalanine.

Conclusion

This technical guide provides a foundational overview of the initial characterization of tetra-L-phenylalanine. While there is a significant body of research on its self-assembling properties, a comprehensive understanding of its physicochemical and biological characteristics is still emerging. The detailed protocols and proposed experimental workflows presented here offer a starting point for researchers to further investigate this intriguing oligopeptide. Future studies are warranted to fully elucidate the properties and potential applications of tetra-L-phenylalanine in diverse scientific and therapeutic fields.

References

Theoretical Models of H-Phe-Phe-Phe-Phe-OH Self-Assembly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals